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Introduction
Nick translation is a widely used enzymatic method in molecular biology to label DNA probes.

[1][2] The technique, first described in 1977, utilizes the coordinated activities of DNase I and

E. coli DNA Polymerase I to replace existing nucleotides in a DNA double helix with labeled

analogs.[1][3] This process is termed "nick translation" because a single-strand break, or "nick,"

is effectively moved along the DNA strand.[1] The incorporation of biotinylated nucleotides,

such as Biotin-16-dUTP, allows for the non-radioactive detection of DNA probes in various

applications, including in situ hybridization (e.g., FISH), Southern blotting, and Northern

blotting. Biotin-labeled probes are detected with high sensitivity using streptavidin or avidin

conjugates that are linked to fluorescent dyes or enzymes.

Principle of Nick Translation
The nick translation reaction involves two key enzymatic activities:

DNase I: This endonuclease introduces random single-stranded nicks in the phosphodiester

backbone of a double-stranded DNA template.
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E. coli DNA Polymerase I: This enzyme has two crucial functions for nick translation:

A 5'→3' exonuclease activity that removes nucleotides from the 5' side of the nick.

A 5'→3' polymerase activity that adds new deoxynucleoside triphosphates (dNTPs),

including the biotin-labeled dUTP, to the free 3'-hydroxyl terminus of the nick.

The simultaneous removal and replacement of nucleotides result in the "translation" of the nick

along the DNA strand, leading to the incorporation of labeled nucleotides throughout the DNA

probe. The size of the resulting labeled DNA fragments is a critical parameter, especially for

applications like in situ hybridization, where a probe size of 200-500 base pairs is often optimal

for efficient hybridization and reduced background signals.

Experimental Protocol
This protocol is a general guideline for labeling 1 µg of DNA using nick translation with Biotin-
16-dUTP. Optimization may be required depending on the specific DNA template and

downstream application.

Materials
DNA template (1 µg) (linearized plasmid, cosmid, or purified PCR product)

Biotin-16-dUTP (e.g., 1 mM stock solution)

Unlabeled dNTP mix (dATP, dCTP, dGTP)

10X Nick Translation Buffer

DNase I

E. coli DNA Polymerase I

0.5 M EDTA, pH 8.0

Nuclease-free water

Equipment: water bath or thermocycler, microcentrifuge tubes, gel electrophoresis system.
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Procedure
Reaction Setup: On ice, combine the following reagents in a microcentrifuge tube in the

order listed:

Reagent Volume Final Concentration

Nuclease-free water to 20 µL -

10X Nick Translation Buffer 2 µL 1X

dNTP/Biotin-16-dUTP mix 4 µL Varies

DNA template X µL 1 µg

DNase I/Polymerase I mix 4 µL Varies

Incubation: Mix the reaction gently by pipetting and centrifuge briefly to collect the contents.

Incubate the reaction at 15°C for 90 minutes to 2.5 hours. The optimal incubation time may

vary and can be adjusted to achieve the desired probe size.

Monitoring Probe Size (Optional but Recommended): To check the size of the labeled

fragments, pause the incubation and place the reaction on ice. Remove a small aliquot (e.g.,

3 µL), add gel loading buffer, and run on an agarose gel alongside a DNA ladder. The

desired fragment size is typically between 200 and 500 bp for in situ hybridization. If the

fragments are too large, continue the incubation. If they are too small, reduce the incubation

time or the amount of DNase I in future reactions.

Stopping the Reaction: To stop the reaction, add 1-2 µL of 0.5 M EDTA (pH 8.0) and mix.

Heat the reaction to 65-80°C for 10 minutes to inactivate the enzymes.

Purification of the Labeled Probe (Optional): Unincorporated biotinylated dNTPs can be

removed by ethanol precipitation or by using a spin column designed for DNA purification.

For some applications, this purification step is recommended to reduce background.

Storage: Store the biotinylated DNA probe at -20°C.

Quantitative Data Summary
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The following table summarizes typical quantitative parameters for nick translation with Biotin-
16-dUTP.

Parameter
Recommended
Range/Value

Notes

DNA Template 1-2 µg

Linearized DNA is labeled

more efficiently. Purified PCR

products are also suitable

templates.

Reaction Volume 20-100 µL Can be scaled up as needed.

Incubation Temperature 15°C

A low temperature helps to

control the nicking and

polymerization rates.

Incubation Time 90 minutes - 2.5 hours

Can be adjusted to optimize

probe size. Longer incubations

can increase yield but may

result in smaller fragments.

Biotin-16-dUTP/dTTP Ratio 1:2 to 1:1

A common ratio is 35% Biotin-

16-dUTP and 65% dTTP.

Some protocols suggest a 1:1

ratio. The optimal ratio can

depend on the desired labeling

density.

Optimal Probe Size (for ISH) 200 - 500 bp

Larger probes can lead to

higher background and

reduced target accessibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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